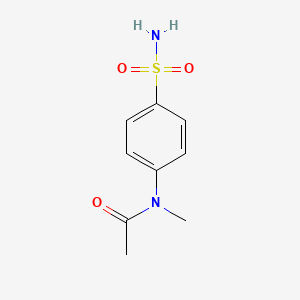

N-methyl-N-(4-sulfamoylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-N-(4-sulfamoylphenyl)acetamide” is a synthetic compound with potential implications in various fields of research and industry. It has a molecular weight of 228.27 .

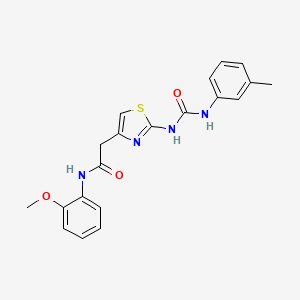

Molecular Structure Analysis

The IUPAC name for this compound is N-[4-(aminosulfonyl)phenyl]-N-methylacetamide . Its InChI code is 1S/C9H12N2O3S/c1-7(12)11(2)8-3-5-9(6-4-8)15(10,13)14/h3-6H,1-2H3,(H2,10,13,14) .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, one study mentions the reaction of a thiocarbamoyl compound with hydrazonyl chloride to form 1,3,4-thiadiazole derivatives . This could potentially provide insights into the types of reactions this compound might undergo.

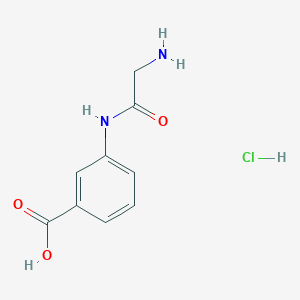

Physical And Chemical Properties Analysis

The compound has a molecular weight of 228.27 . The melting point is reported to be between 151-155 degrees Celsius .

Scientific Research Applications

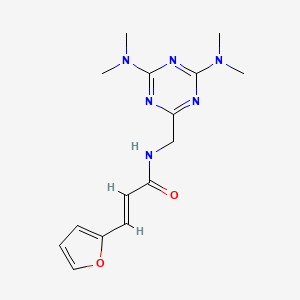

Synthesis and Reactions as a Building Block

N-methyl-N-(4-sulfamoylphenyl)acetamide and similar compounds are primarily used as synthons in the synthesis of polyfunctionalized heterocyclic compounds. These compounds provide a versatile foundation for creating a range of heterocyclic structures due to their reactivity and functional group compatibility. For example, 2-cyano-N-(4-sulfamoylphenyl) acetamide is a notable synthon used in heterocyclic synthesis (Gouda, 2014).

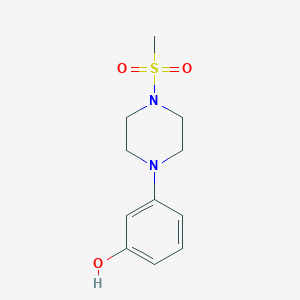

Structural Analysis and Biological Interactions

The structural parameters, electron behavior, wave function, and biological properties of related compounds, such as N-[4-(Ethylsulfamoyl)phenyl]acetamide, have been investigated using computational tools like Gaussian 16 W DFT. These studies often focus on optimized geometrical properties, electron localization functions, and intermolecular interactions in various solvents. Additionally, molecular docking studies may be conducted to explore potential biological activities, such as antifungal and cancer activities (Bharathy et al., 2021).

Antimicrobial and Anticancer Applications

Some derivatives of this compound have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, compounds incorporating a sulfamoyl moiety have shown promising results in vitro against bacterial and fungal strains. Additionally, novel sulfonamide derivatives derived from similar synthons have been screened for their anticancer activity, demonstrating potential as therapeutic agents (Darwish et al., 2014).

Chemical and Physical Properties

Research on this compound-related compounds often includes the analysis of their chemical and physical properties. This encompasses studies on solvatochromism, where the effects of solvent interactions on the IR spectrum and dipole moment of similar compounds are investigated. Such studies can provide insights into the solvation behavior and molecular interactions of these compounds in various environments (Krivoruchka et al., 2004).

properties

IUPAC Name |

N-methyl-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-7(12)11(2)8-3-5-9(6-4-8)15(10,13)14/h3-6H,1-2H3,(H2,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLJCBCOHZNHMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methylphenyl)ethyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2443696.png)

![6-(2-chloro-6-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one](/img/structure/B2443697.png)

![4-bromo-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2443699.png)

![[(1S,3R)-3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine;hydrochloride](/img/structure/B2443705.png)

![2-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2443707.png)

![1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2443709.png)